Anti-Inflammatory Potency: Superior Edema Inhibition vs. Clinical NSAID Indomethacin
In a TPA-induced ear edema model, Oplopanon (Compound 1) exhibited potent anti-inflammatory activity with an ID50 of 0.17 μmol/ear, which was 29% lower (more potent) than the clinical reference NSAID indomethacin (ID50 0.24 μmol/ear). A closely related oplopane derivative (Compound 2) showed comparable activity (0.18 μmol/ear), whereas an eudesmane-type analog (Compound 3) displayed significantly reduced efficacy [1].
| Evidence Dimension | Anti-inflammatory activity (Inhibition of TPA-induced ear edema) |
|---|---|
| Target Compound Data | ID50 = 0.17 μmol/ear |
| Comparator Or Baseline | Indomethacin (NSAID): ID50 = 0.24 μmol/ear; Related oplopane analog (Compound 2): ID50 = 0.18 μmol/ear |
| Quantified Difference | Oplopanon demonstrates 29% greater potency than indomethacin (lower ID50 indicates higher potency) |
| Conditions | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in vivo |
Why This Matters
Procuring Oplopanon provides a baseline anti-inflammatory potency that surpasses a widely used clinical NSAID, establishing a high standard for pharmacological studies where generic sesquiterpene mixtures would fail to deliver equivalent or reproducible efficacy.
- [1] Arciniegas A, González K, Pérez-Castorena AL, et al. Sesquiterpenoids from Pittocaulon filare. Journal of Natural Products. 2014;77(6):1304-1310. DOI: 10.1021/np401033h View Source
